molecular formula C7H5N5O2 B2435554 1-(2-nitrophenyl)-1H-tetrazole CAS No. 14210-50-5

1-(2-nitrophenyl)-1H-tetrazole

Cat. No.: B2435554
CAS No.: 14210-50-5
M. Wt: 191.15
InChI Key: MVKPWJIORBIWIG-UHFFFAOYSA-N
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Description

1-(2-nitrophenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C7H5N5O2 and its molecular weight is 191.15. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

1-(2-Nitrophenyl)-1H-tetrazole and its derivatives have been extensively studied for their role in inhibiting corrosion, particularly in metals like stainless steel and aluminum. For instance, 1-(4-nitrophenyl)-5-amino-1H-tetrazole demonstrated significant inhibition of corrosion in 316L stainless steel in acidic conditions, following the Langmuir adsorption model (Ehsani et al., 2014, RSC Advances) (Ehsani et al., 2014). Additionally, similar compounds have shown effective corrosion inhibition on aluminum surfaces (Ehsani et al., 2015, Advances in Analytical Chemistry) (Ehsani et al., 2015).

Thermal Decomposition Analysis

Research into the thermal decomposition of various phenyl tetrazoles, including 1-(4-nitrophenyl)-1H-tetrazole, has provided valuable insights. This study involved characterizing these compounds using techniques like Thermogravimetry–Differential Thermal Analysis and Differential Scanning Calorimetry (Yılmaz et al., 2015, Journal of Thermal Analysis and Calorimetry) (Yılmaz et al., 2015).

Catalytic Applications

This compound and its variants have been used as ligands in catalytic processes. For instance, 1-(2-Iodophenyl)-1H-tetrazole was effectively used as a ligand in the Heck reaction, a palladium-catalyzed process important in organic chemistry (Gupta et al., 2004, Tetrahedron Letters) (Gupta et al., 2004).

Enzymatic Activity Visualization

Tetrazole derivatives have been utilized in cytochemical studies for the visualization of enzymatic activity in tissue sections. This application was demonstrated using p-nitrophenyl substituted ditetrazole for visualizing succinic dehydrogenase activity (Nachlas et al., 1957, Journal of Histochemistry and Cytochemistry) (Nachlas et al., 1957).

Structural Analysis and Molecular Docking

Several studies have focused on the structural analysis and molecular docking of tetrazole compounds. N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound related to this compound, was synthesized and analyzed using X-ray crystallography to understand its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016, Journal of Molecular Structure) (Al-Hourani et al., 2016).

Properties

IUPAC Name

1-(2-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)7-4-2-1-3-6(7)11-5-8-9-10-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKPWJIORBIWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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